molecular formula C27H26N2O4 B4027933 2-(2,5-dimethoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide

2-(2,5-dimethoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide

Cat. No.: B4027933
M. Wt: 442.5 g/mol
InChI Key: HFPGAFOCXXQQOR-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide is a synthetic organic compound characterized by its complex structure, which includes a quinoline core, methoxy groups, and a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Carboxamide Formation: The carboxamide linkage is formed by reacting the quinoline derivative with an appropriate amine, such as 1-(4-methoxyphenyl)ethylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to a tetrahydroquinoline derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide would depend on its specific application. In a pharmacological context, it could act by binding to a specific receptor or enzyme, thereby modulating its activity. The methoxy and carboxamide groups could play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Dimethoxyphenyl)-4-quinolinecarboxamide: Lacks the N-[1-(4-methoxyphenyl)ethyl] group, which may affect its biological activity.

    N-[1-(4-Methoxyphenyl)ethyl]-4-quinolinecarboxamide: Lacks the 2,5-dimethoxyphenyl group, potentially altering its chemical reactivity and pharmacological properties.

Uniqueness

The unique combination of the quinoline core, methoxy groups, and carboxamide linkage in 2-(2,5-dimethoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide provides it with distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4/c1-17(18-9-11-19(31-2)12-10-18)28-27(30)22-16-25(29-24-8-6-5-7-21(22)24)23-15-20(32-3)13-14-26(23)33-4/h5-17H,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPGAFOCXXQQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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